molecular formula C24H18FN5O2 B11501615 4-fluoro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide

4-fluoro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide

Cat. No.: B11501615
M. Wt: 427.4 g/mol
InChI Key: LZUCKSUQSPWRJA-UHFFFAOYSA-N
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Description

4-Fluoro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide is a complex organic compound that belongs to the class of triazolophthalazines This compound is characterized by the presence of a fluoro group, a triazolo ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide typically involves multiple steps:

    Formation of the Triazolo Ring: The triazolo ring is synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Fluoro Group: The fluoro group is introduced via nucleophilic substitution reactions using fluorinating agents.

    Coupling Reactions: The final step involves coupling the triazolo ring with the benzamide moiety using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazolo ring, forming corresponding oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or reduced derivatives.

    Substitution: Formation of substituted derivatives with new functional groups replacing the fluoro group.

Scientific Research Applications

4-Fluoro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide has diverse applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antiviral, antimicrobial, and anticancer agent due to its unique structural features.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.

    Industry: It finds applications in the development of new pharmaceuticals and agrochemicals, leveraging its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, depending on its structural modifications.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with nucleic acid synthesis, leading to its biological effects.

Comparison with Similar Compounds

  • 4-Fluoro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzenesulfonamide
  • 4-Fluoro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzeneacetamide

Uniqueness:

  • The presence of the fluoro group and the specific arrangement of the triazolo and benzamide moieties confer unique chemical and biological properties to 4-fluoro-N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}benzamide, distinguishing it from other similar compounds.

Properties

Molecular Formula

C24H18FN5O2

Molecular Weight

427.4 g/mol

IUPAC Name

4-fluoro-N-[4-[(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl]benzamide

InChI

InChI=1S/C24H18FN5O2/c1-15-20-4-2-3-5-21(20)23-28-27-22(30(23)29-15)14-32-19-12-10-18(11-13-19)26-24(31)16-6-8-17(25)9-7-16/h2-13H,14H2,1H3,(H,26,31)

InChI Key

LZUCKSUQSPWRJA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C13)COC4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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